Toulamidi

Toludines, also known as toluamides, are a series of organic compounds derived from toluene through various substitution reactions on the benzene ring. These substances are widely used in the formulation of dyes, rubber chemicals, and pharmaceuticals due to their unique chemical properties. Specifically, toludines exhibit excellent solubility in both water and organic solvents, making them suitable for diverse applications.

In dyeing processes, toludines serve as intermediates or direct dyes that can provide vibrant colors with good fastness properties. In the rubber industry, they act as plasticizers to enhance flexibility and reduce brittleness of synthetic rubbers. Additionally, in pharmaceuticals, certain toluidine derivatives are used as intermediates for synthesizing various medications.

Safety considerations should be taken into account when handling these compounds, as some toludines can be toxic or irritant if not properly managed. Proper storage and usage guidelines must be followed to ensure safe and effective use of toludines in different applications.

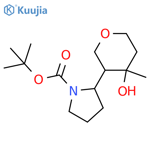

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

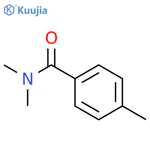

24309-85-1 | C14H19NO | |

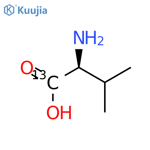

|

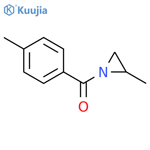

Methanone,1-aziridinyl(4-methylphenyl)- | 2453-33-0 | C10H11NO |

|

Diethyltoluamide | 134-62-3 | C12H17NO |

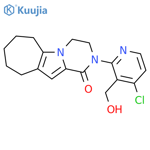

|

Ispinesib | 336113-53-2 | C30H33ClN4O2 |

|

Benzamide,N,N,4-trimethyl- | 14062-78-3 | C10H13NO |

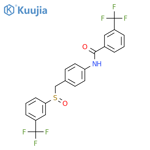

|

N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide | 439574-61-5 | C31H39N5O4S2 |

|

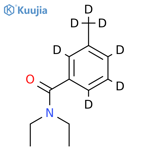

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 | 1219799-37-7 | C12H17NO |

|

N-benzyl-N,3-dimethylbenzamide | 41882-58-0 | C16H17NO |

|

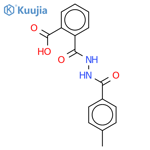

1,2-Benzenedicarboxylic acid, mono[2-(4-methylbenzoyl)hydrazide] | 118071-17-3 | C16H14N2O4 |

|

(2-methylaziridin-1-yl)-(4-methylphenyl)methanone | 21384-44-1 | C11H13NO |

Letteratura correlata

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

L-Valine-13C Cas No: 81201-85-6

L-Valine-13C Cas No: 81201-85-6 -

-

-